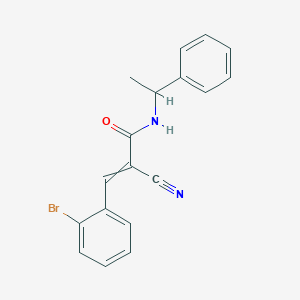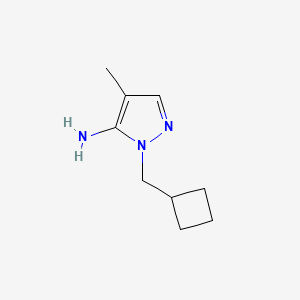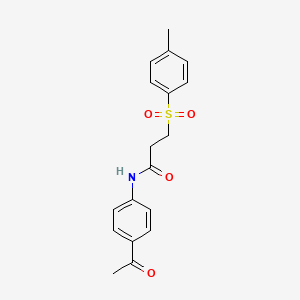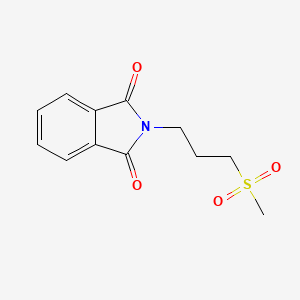![molecular formula C19H23ClN4O2 B2553315 N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226437-79-1](/img/structure/B2553315.png)
N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help us infer certain aspects of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reactions, including condensation, chlorination, and amide formation processes. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps . This suggests that the synthesis of the compound may also involve similar steps, such as the formation of the pyrimidine ring, introduction of the methylpiperidine moiety, and final amide bond formation.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of multiple rings and functional groups that can influence the overall conformation and properties of the molecule. For example, the crystal structures of related compounds show that the molecules can have a folded conformation, with the rings being inclined to each other at various angles . This indicates that the compound may also exhibit a non-planar structure, with the chlorophenyl and pyrimidine rings potentially influencing its three-dimensional shape.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, particularly those involving their functional groups. The presence of amide, chlorophenyl, and pyrimidine moieties can lead to reactions such as N-alkylation, halogenation, and nucleophilic substitution. The biological evaluation of similar compounds as opioid kappa agonists suggests that they can interact with biological receptors through these functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the presence of hydrogen bond donors and acceptors, such as amide NH and carbonyl O, can lead to the formation of intermolecular hydrogen bonds, as seen in the crystal structures of related compounds . The vibrational spectroscopic signatures of these molecules can be characterized using techniques like Raman and Fourier transform infrared spectroscopy, which provide insights into the bond strengths and molecular interactions . Additionally, the electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential, can be investigated using density functional theory calculations, as demonstrated for similar molecules .
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-13-7-9-24(10-8-13)19-21-14(2)11-18(23-19)26-12-17(25)22-16-6-4-3-5-15(16)20/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVZQCVYIVWSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)



![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2553244.png)
![[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol](/img/structure/B2553246.png)


![N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2553250.png)
![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2553253.png)
![2-[1-(3,4-Dihydro-1H-isochromene-1-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2553254.png)